![molecular formula C12H11NO2 B2655360 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 1337839-72-1](/img/structure/B2655360.png)
3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
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Description
Scientific Research Applications
Photochemical Reactions and Electron Transfer
The study by Kojima et al. (1989) explores the electron transfer resulting from the excitation of contact charge transfer complexes involving styrene derivatives and oxygen. This research highlights the role of oxygen as an electron acceptor in the formation of various products through irradiation, contributing to the understanding of photochemical reactions in organic compounds. The findings could be relevant for the synthesis and manipulation of complex organic molecules, including naphthalene derivatives (Kojima, Sakuragi, & Tokumaru, 1989).
Diels-Alder Reactions
Kolis et al. (1998) discuss the activation of styrenes toward Diels-Alder cycloadditions by Osmium(II), leading to the synthesis of stereodefined decalin ring systems. This process utilizes 4-methoxystyrene complexes in reactions with electron-deficient olefins to form tetrahydronaphthalene complexes. The research offers insights into the synthesis of complex ring systems and could inform methods for constructing molecules with the core structure of "3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile" (Kolis, Chordia, Liu, Kopach, & Harman, 1998).
Benzylic Oxygenations
Research by Ramdayal, Kiemle, and Lalonde (1999) on directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes provides insight into positional preferences and the influence of aromatic substituents on oxygenation reactions. This work could have implications for the functionalization of naphthalene derivatives, enhancing their utility in various chemical syntheses (Ramdayal, Kiemle, & Lalonde, 1999).
Synthesis of Novel Oximes
The synthesis and biological evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene by Zhuang and Hartmann (1998) describe the creation of nonsteroidal inhibitors, focusing on the chemical synthesis aspect. While the primary context is biological, the synthetic methods and chemical transformations discussed are relevant for the broader field of organic chemistry (Zhuang & Hartmann, 1998).
Electrophilic Reactivity
A study by Cottyn et al. (2009) investigates the versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, offering insights into sigma-complexation processes and the electrophilicity of organic compounds. Understanding such reactivity can be essential for designing and synthesizing compounds with specific functional groups or reactivity patterns (Cottyn, Starosotnikov, Vichard, Goumont, Shevelev, & Terrier, 2009).
properties
IUPAC Name |
3-methoxy-5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREDCXDGJJPZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC(=O)C2=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337839-72-1 |
Source
|
Record name | 3-METHOXY-5-OXO-6,7,8-TRIHYDRONAPHTHALENE-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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